Ethyl phenyl prop-1-en-2-ylphosphonate

Description

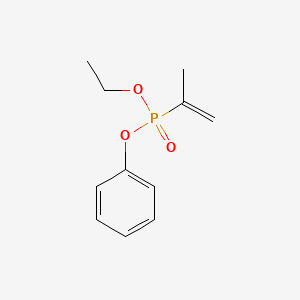

Ethyl phenyl prop-1-en-2-ylphosphonate is a phosphonate ester characterized by an ethyl phenyl group and a propenyl substituent attached to the phosphorus center. Phosphonates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and versatile reactivity. The compound’s reactivity may be influenced by its hybrid aliphatic-aromatic structure and the electron-withdrawing nature of the phosphonate group.

Properties

CAS No. |

61368-86-3 |

|---|---|

Molecular Formula |

C11H15O3P |

Molecular Weight |

226.21 g/mol |

IUPAC Name |

[ethoxy(prop-1-en-2-yl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15O3P/c1-4-13-15(12,10(2)3)14-11-8-6-5-7-9-11/h5-9H,2,4H2,1,3H3 |

InChI Key |

YZUKMZFVYYVPLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl prop-1-en-2-ylphosphonate typically involves the reaction of ethyl phenyl phosphonate with prop-1-en-2-yl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl prop-1-en-2-ylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl phenyl prop-1-en-2-ylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl phenyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Phosphonate Esters

The provided evidence highlights several structurally related phosphonates, enabling comparisons based on substituent effects:

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Ethyl phenyl prop-1-en-2-ylphosphonate | Ethyl phenyl, propenyl | C11H13O3P | Aromatic group, unsaturated propenyl chain |

| O-1-Butylpentyl propylphosphonofluoridate | Butylpentyl, propyl, fluorine | C11H24FO2P | Branched alkyl chain, fluorine substituent |

| O-1-Ethylheptyl ethylphosphonofluoridate | Ethylheptyl, ethyl, fluorine | C11H24FO2P | Long alkyl chain, fluorinated phosphonate |

Key Observations :

- Substituent Effects: this compound’s phenyl group enhances steric bulk and electronic conjugation compared to aliphatic chains in analogues like O-1-Ethylheptyl ethylphosphonofluoridate. This may reduce volatility and increase thermal stability .

- Fluorine Substitution: Fluorinated analogues (e.g., O-1-Butylpentyl propylphosphonofluoridate) exhibit increased electrophilicity at the phosphorus center due to fluorine’s electron-withdrawing effect, enhancing reactivity in nucleophilic substitutions .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for understanding crystal packing and stability, differ significantly between phosphonates. This compound’s aromatic group may engage in π-π interactions, while aliphatic analogues rely on van der Waals forces. Graph set analysis (as described in Etter’s formalism) could reveal distinct hydrogen-bonding motifs, such as chains or rings, influencing solubility and melting points . Crystallographic data for such compounds are often resolved using SHELX programs, which are standard for small-molecule refinement .

Functional Group Comparison: Phosphonates vs. Sulfonates

- Acidity : Phosphonic acids (derived from phosphonates) are stronger acids (pKa ~2) than sulfonic acids (pKa ~-6), impacting their behavior in aqueous environments.

- Applications : Sulfonates are often used as surfactants, whereas phosphonates excel as chelating agents or flame retardants due to their metal-binding capacity .

Research Findings and Methodologies

- Crystallography : SHELX software remains pivotal for determining bond lengths and angles in phosphonates, enabling precise comparisons of geometric parameters across analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.